molecular formula C9H17NO B15322247 2-(Tetrahydrofuran-3-yl)piperidine

2-(Tetrahydrofuran-3-yl)piperidine

Cat. No.: B15322247
M. Wt: 155.24 g/mol
InChI Key: LSZVXBAFFQRDNB-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydrofuran moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with tetrahydrofuran derivatives in the presence of a suitable catalyst. For instance, the use of palladium-catalyzed hydrogenation has been reported to facilitate the formation of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the production efficiency and scalability of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydrofuran-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Halogenated reagents and bases are often used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and tetrahydrofuran derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

    Piperidine: A simpler analog that lacks the tetrahydrofuran moiety.

    Pyrrolidine: Another heterocyclic compound with a five-membered ring structure.

    Morpholine: Contains both nitrogen and oxygen in a six-membered ring.

Uniqueness: 2-(Tetrahydrofuran-3-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to simpler piperidine derivatives .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(oxolan-3-yl)piperidine

InChI

InChI=1S/C9H17NO/c1-2-5-10-9(3-1)8-4-6-11-7-8/h8-10H,1-7H2

InChI Key

LSZVXBAFFQRDNB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCOC2

Origin of Product

United States

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